molecular formula C7H4Cl2F3NO4S2 B12344301 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonic acid dichloride

4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonic acid dichloride

Cat. No.: B12344301
M. Wt: 358.1 g/mol
InChI Key: IDYGWCRGOWDFAM-UHFFFAOYSA-N
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Description

5-Amino-alpha.alpha.alpha-trifluor-toluol-2.4-disulfonsaeure dichloride is a chemical compound with the molecular formula C7H5ClF3N. It is a monochlorobenzene derivative that contains both amino and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-alpha.alpha.alpha-trifluor-toluol-2.4-disulfonsaeure dichloride can be achieved through several methods. One common laboratory method involves the coupling of an aromatic halide with trifluoromethyl iodide in the presence of a copper catalyst . The reaction can be represented as follows: [ \text{PhX} + \text{CF}_3\text{I} \rightarrow \text{PhCF}_3 ] where X represents a halide group (I or Br).

Industrial Production Methods

On an industrial scale, the production of this compound typically involves the reaction of benzotrichloride with hydrogen fluoride in a pressurized reactor . The reaction is as follows: [ \text{PhCCl}_3 + 3 \text{HF} \rightarrow \text{PhCF}_3 + 3 \text{HCl} ]

Chemical Reactions Analysis

Types of Reactions

5-Amino-alpha.alpha.alpha-trifluor-toluol-2.4-disulfonsaeure dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as nitro and substituted amino derivatives .

Scientific Research Applications

5-Amino-alpha.alpha.alpha-trifluor-toluol-2.4-disulfonsaeure dichloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Amino-alpha.alpha.alpha-trifluor-toluol-2.4-disulfonsaeure dichloride involves its interaction with specific molecular targets and pathways. As a Bronsted base, it can accept a hydron from a donor, influencing various biochemical processes . Additionally, its trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-alpha.alpha.alpha-trifluor-toluol-2.4-disulfonsaeure dichloride is unique due to its combination of amino and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

4-amino-6-(trifluoromethyl)benzene-1,3-disulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3NO4S2/c8-18(14,15)5-2-6(19(9,16)17)4(13)1-3(5)7(10,11)12/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYGWCRGOWDFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)S(=O)(=O)Cl)S(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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